![molecular formula C27H31NO5 B1225698 [(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)
[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate
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Overview
Description
Ignavine is a diterpene alkaloid.
Scientific Research Applications
Synthetic Applications and Compound Interactions
This complex compound shows promise in synthetic organic chemistry, particularly in reactions involving the formation of oxetane and related structures. Mosimann and Vogel (2000) explored its use in the epoxidation of certain cation intermediates, leading to the creation of 2-oxabicyclo[2.2.2]octane systems. This highlights the compound's potential in facilitating complex structural transformations in organic synthesis (Mosimann & Vogel, 2000).
Biological Activity and Pharmacological Potential
In the realm of medicinal chemistry, derivatives of this compound have shown activity against influenza viruses. Vedula et al. (2010) identified a related compound as a potent inhibitor of the influenza virus, marking it as a candidate for further antiviral drug development (Vedula et al., 2010).
Chemical Structure and Analysis
The compound's complex structure, featuring multiple stereocenters and functional groups, has been a subject of structural analysis and confirmation through various spectroscopic and crystallographic methods. Englich and Krasnoff (2013) extracted a derivative from the fungus Metarhizium acridum, confirming the absolute configuration of nine stereocenters, demonstrating the compound's intricate structure (Englich & Krasnoff, 2013).
properties
Product Name |
[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate |
---|---|
Molecular Formula |
C27H31NO5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate |
InChI |
InChI=1S/C27H31NO5/c1-13-15-8-16-20-26-11-18(33-23(31)14-6-4-3-5-7-14)22(30)24(2)12-28(20)17(19(24)26)10-25(16,21(13)29)27(26,32)9-15/h3-7,15-22,29-30,32H,1,8-12H2,2H3/t15-,16?,17+,18+,19+,20?,21+,22-,24-,25?,26?,27-/m0/s1 |
InChI Key |
FOIZZXKAYVIZQC-HBFXMWHYSA-N |
Isomeric SMILES |
C[C@]12CN3[C@H]4[C@H]1C5(C3C6C[C@H]7C[C@@]5(C6(C4)[C@@H](C7=C)O)O)C[C@H]([C@@H]2O)OC(=O)C8=CC=CC=C8 |
SMILES |
CC12CN3C4C1C5(C3C6CC7CC5(C6(C4)C(C7=C)O)O)CC(C2O)OC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CC12CN3C4C1C5(C3C6CC7CC5(C6(C4)C(C7=C)O)O)CC(C2O)OC(=O)C8=CC=CC=C8 |
synonyms |
ignavine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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